7-Nitroisoquinolin-1-amine
Overview
Description
7-Nitroisoquinolin-1-amine is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. The nitro group at the 7th position and the amine group at the 1st position make this compound unique and of interest in various fields of research .
Mechanism of Action
Target of Action
The primary target of 7-Nitroisoquinolin-1-amine is the RAF1 serine/threonine kinase . RAF1 kinase is a part of the RAS/RAF/MEK/extracellular signal-regulated kinase (ERK) pathway, which is essential for cell survival, growth, and proliferation .
Mode of Action
This compound interacts with RAF1 kinase, inhibiting its activity . This inhibition disrupts the sequential signaling cascade of the RAS/RAF/MEK/ERK pathway .
Biochemical Pathways
The compound primarily affects the RAS/RAF/MEK/ERK pathway . This pathway is a well-known cell signaling network. The RAS proteins are membrane-bound small G-proteins, whereas RAF, MEK, and ERK are cytosolic protein kinases which compose a sequential signaling cascade .
Result of Action
The inhibition of RAF1 kinase by this compound can lead to antiproliferative activity against melanoma cells . This is particularly significant as RAF kinases have been the most studied drug targets due to their mutations found in approximately 7% of human cancers .
Biochemical Analysis
Biochemical Properties
7-Nitroisoquinolin-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with monoamine oxidase, an enzyme responsible for the oxidative deamination of monoamines . This interaction is crucial as it can influence the levels of neurotransmitters in the brain, thereby impacting neurological functions. Additionally, this compound has been shown to inhibit certain decarboxylases, which are enzymes involved in the synthesis of biogenic amines . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurotransmitter synthesis and degradation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving nitric oxide (NO) synthesis . By modulating NO levels, this compound can affect vasodilation, immune responses, and neurotransmission. Furthermore, this compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function . For instance, it can upregulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with reactive oxygen species.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to the active sites of enzymes, thereby inhibiting their activity . For example, its interaction with monoamine oxidase involves the formation of a stable complex that prevents the enzyme from catalyzing the oxidation of monoamines. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Over extended periods, this compound can induce long-term changes in cellular function, such as sustained alterations in gene expression and enzyme activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert neuroprotective effects, potentially by modulating neurotransmitter levels and reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of biogenic amines . It interacts with enzymes such as monoamine oxidase and decarboxylases, influencing the synthesis and degradation of neurotransmitters . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites and cofactors involved in these pathways . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . These transport and distribution mechanisms are vital for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . It has been observed to localize in the cytoplasm and mitochondria, where it can interact with enzymes and other biomolecules . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments . These localization patterns are essential for understanding the compound’s mode of action and its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoquinolin-1-amine typically involves nitration and amination reactions. One common method is the nitration of isoquinoline followed by reduction and subsequent amination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride in hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Nitroisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroisoquinoline derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroisoquinoline derivatives.
Reduction: Aminoisoquinoline.
Substitution: N-alkyl or N-acyl isoquinoline derivatives.
Scientific Research Applications
7-Nitroisoquinolin-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties .
Comparison with Similar Compounds
Isoquinoline: The parent compound without the nitro and amine groups.
Quinoline: A structural isomer with the nitrogen atom in a different position.
Aminoisoquinoline: Similar structure but with an amine group instead of a nitro group
Uniqueness: 7-Nitroisoquinolin-1-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
7-nitroisoquinolin-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-8-5-7(12(13)14)2-1-6(8)3-4-11-9/h1-5H,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZGKOHVBQYFSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98410-85-6 | |
Record name | 7-nitroisoquinolin-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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